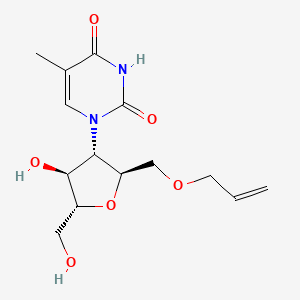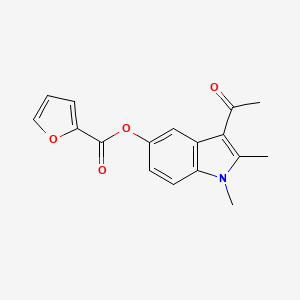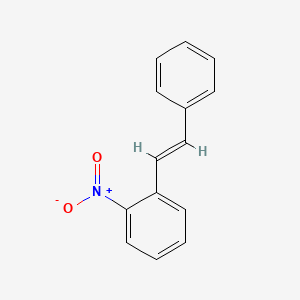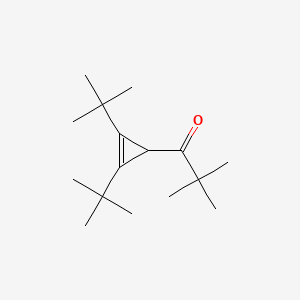![molecular formula C20H17NOS B13828456 1H-Inden-1-one,2-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-2,3-dihydro-](/img/structure/B13828456.png)
1H-Inden-1-one,2-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-2,3-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Inden-1-one,2-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-2,3-dihydro- is a complex organic compound with a unique structure that combines elements of indene and benzothiazole
Métodos De Preparación
The synthesis of 1H-Inden-1-one,2-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-2,3-dihydro- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indene and benzothiazole precursors, followed by their condensation under specific conditions. Common reagents used in these reactions include acids, bases, and solvents that facilitate the formation of the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.
Análisis De Reacciones Químicas
1H-Inden-1-one,2-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others, often using halogens or other nucleophiles.
Condensation: This reaction involves the combination of the compound with other molecules to form larger structures, often facilitated by acids or bases.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various derivatives and analogs of the original compound.
Aplicaciones Científicas De Investigación
1H-Inden-1-one,2-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-2,3-dihydro- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in areas such as cancer treatment and antimicrobial activity.
Industry: The compound is investigated for its use in materials science, including the development of new polymers and advanced materials.
Mecanismo De Acción
The mechanism by which 1H-Inden-1-one,2-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-2,3-dihydro- exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular processes, and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1H-Inden-1-one,2-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-2,3-dihydro- can be compared with other similar compounds, such as:
Indene derivatives: These compounds share the indene core structure but differ in their functional groups and substituents.
Benzothiazole derivatives: These compounds have the benzothiazole core and vary in their side chains and functional groups.
Other heterocyclic compounds: Compounds with similar ring structures but different heteroatoms or substituents.
The uniqueness of 1H-Inden-1-one,2-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-2,3-dihydro- lies in its combined indene and benzothiazole structure, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C20H17NOS |
|---|---|
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
(2E)-2-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-3H-inden-1-one |
InChI |
InChI=1S/C20H17NOS/c1-2-21-17-9-5-6-10-18(17)23-19(21)12-11-15-13-14-7-3-4-8-16(14)20(15)22/h3-12H,2,13H2,1H3/b15-11+,19-12- |
Clave InChI |
XZWIBDMQQJWNKK-DDQZDWCKSA-N |
SMILES isomérico |
CCN\1C2=CC=CC=C2S/C1=C\C=C\3/CC4=CC=CC=C4C3=O |
SMILES canónico |
CCN1C2=CC=CC=C2SC1=CC=C3CC4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


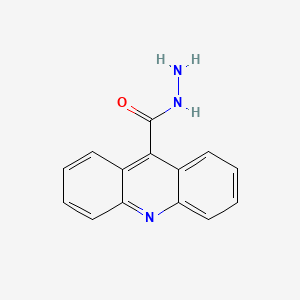
![(2S,10bS)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline](/img/structure/B13828376.png)
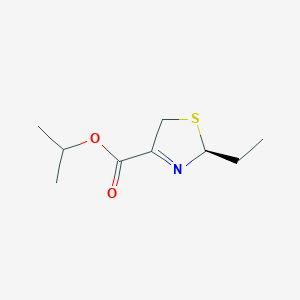
![3-[2-(3-Triethoxysilylpropoxy)Ethoxy]Sulfolane](/img/structure/B13828380.png)
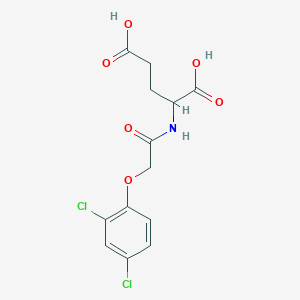
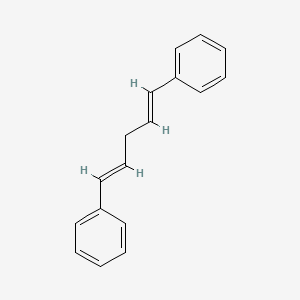
![Disodium;4-hydroxy-3-[[2-methyl-4-[(2-methyl-4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate](/img/structure/B13828388.png)
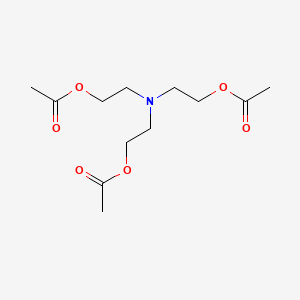
![4-Amino-7-methoxy-2-(p-tolyl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-one](/img/structure/B13828421.png)
